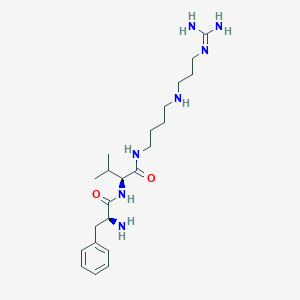

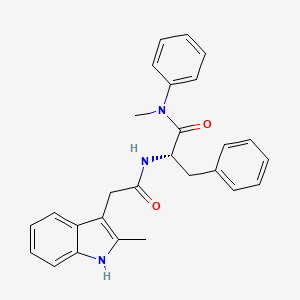

Phevamine A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phevamine A is a small molecule produced by the bacterial pathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby promoting bacterial virulence. This compound is composed of L-phenylalanine, L-valine, and a modified spermidine .

準備方法

The synthesis of phevamine A involves a series of enzymatic reactions encoded by the hsv operon in Pseudomonas syringae. The synthetic route includes the conjugation of L-phenylalanine, L-valine, and a modified spermidine. The exact reaction conditions and industrial production methods are not extensively documented, but the compound can be synthesized in vitro using isolated enzymes from the hsv operon .

化学反応の分析

Phevamine A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: The compound can be reduced, potentially altering its biological activity.

Substitution: this compound can undergo substitution reactions, particularly at the modified spermidine moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Phevamine A has several scientific research applications:

Chemistry: It serves as a model compound for studying small-molecule virulence factors in bacterial pathogens.

Biology: this compound is used to investigate plant-pathogen interactions and the mechanisms by which bacterial pathogens suppress plant immune responses.

Medicine: Research on this compound can provide insights into developing new strategies for controlling bacterial infections in crops, potentially leading to the development of novel antimicrobial agents.

作用機序

Phevamine A exerts its effects by suppressing the reactive oxygen species burst that is typically generated upon recognition of bacterial flagellin by plant cells. This suppression is achieved through the inhibition of the potentiation effect of spermidine and L-arginine on the reactive oxygen species burst. The molecular targets and pathways involved include the hsv operon-encoded enzymes and the plant immune response pathways .

類似化合物との比較

Phevamine A is unique compared to other small-molecule virulence factors produced by Pseudomonas syringae, such as coronatine, syringomycin, syringopeptin, tabtoxin, and phaseolotoxin. While these compounds also act as phytohormone mimics or phytotoxins, this compound specifically suppresses the reactive oxygen species burst, a key early marker of plant immune responses .

Similar compounds include:

Coronatine: Mimics jasmonic acid and promotes bacterial virulence by manipulating plant hormone signaling.

Syringomycin: A lipodepsipeptide that forms pores in plant cell membranes, leading to cell death.

Syringopeptin: Similar to syringomycin, it disrupts plant cell membranes.

Tabtoxin: Inhibits glutamine synthetase, leading to the accumulation of toxic levels of ammonia in plant cells.

Phaseolotoxin: Inhibits ornithine carbamoyltransferase, disrupting the urea cycle in plants.

This compound stands out due to its unique mechanism of suppressing plant immune responses, making it a valuable target for research in plant pathology and crop protection.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKFBJCYYQNKC-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

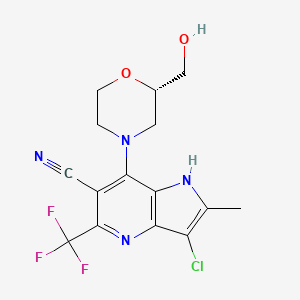

![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)